(2,2-Dimethylchroman-8-yl)methanol
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Overview
Description
(2,2-Dimethylchroman-8-yl)methanol is an organic compound with the molecular formula C12H16O2 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylchroman-8-yl)methanol typically involves the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous potassium carbonate. This reaction is followed by an acid-catalyzed Claisen–Schmidt rearrangement . The yields of the product can vary depending on the specific conditions used, such as the choice of solvent and temperature.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: (2,2-Dimethylchroman-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2,2-Dimethylchroman-8-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,2-Dimethylchroman-8-yl)methanol is not fully understood. its biological effects are thought to involve interactions with cellular targets, leading to changes in cell function. For example, its cytotoxic activity against cancer cells suggests it may interfere with cellular pathways critical for cell survival and proliferation .
Comparison with Similar Compounds
- (5,7-Dihydroxy-2,2-dimethylchroman-8-yl)ethan-1-one
- (5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one
Comparison: (2,2-Dimethylchroman-8-yl)methanol is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Biological Activity
(2,2-Dimethylchroman-8-yl)methanol, an organic compound with the molecular formula C12H16O2, is a derivative of chroman. Its structure features a bicyclic arrangement consisting of a benzene ring fused to a tetrahydropyran ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The mechanism of action for this compound is not fully elucidated. However, it is believed that its biological effects arise from interactions with cellular targets that lead to alterations in cell function. Notably, its cytotoxic properties against cancer cell lines suggest interference with critical cellular pathways essential for survival and proliferation.
Cytotoxicity
Studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. Research has shown that it can induce apoptosis and inhibit cell growth, making it a candidate for further investigation in cancer therapy .
Antioxidant Properties
This compound may also possess antioxidant properties , which are crucial in mitigating oxidative stress-related damage in cells. The ability to scavenge free radicals and reduce oxidative damage can contribute to its therapeutic potential .
Other Biological Effects
Preliminary studies have suggested additional biological activities, including potential anti-inflammatory effects and modulation of metabolic pathways related to glucose metabolism. This could have implications for conditions such as diabetes .
Case Studies and Experimental Data
- Cytotoxicity Testing : In vitro studies have demonstrated that this compound significantly reduces the viability of HeLa and Hep-2 cells, indicating its potential as an anticancer agent.
- Antioxidant Activity : The compound's ability to act as a free radical scavenger was assessed using DPPH assays, showing promising results in reducing oxidative stress.
- Metabolic Studies : Research exploring the metabolic pathways influenced by this compound indicates potential modulation of glucose uptake in beta cells, which could enhance insulin secretion under hyperglycemic conditions .
Properties
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,13H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLTYQIDJRNBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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